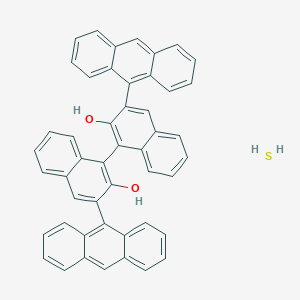

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

Description

Enantioselective [4+2] Dearomative Photocycloaddition Reactions

The compound’s anthracenyl groups and binaphthol framework facilitate enantioselective [4+2] dearomative photocycloadditions between anthracene derivatives and alkenylazaarenes. In a landmark study, cooperative catalysis combining a photosensitizer (e.g., DPZ) and a chiral Brønsted acid derived from this compound enabled energy transfer to anthracene, generating triplet excited states that undergo stereoselective cycloaddition . The reaction achieved up to 98% enantiomeric excess (ee) for products bearing all-carbon quaternary stereocenters (Table 1).

Table 1: Representative Substrates and Enantioselectivity in [4+2] Photocycloadditions

| Anthracene Derivative | Alkenylazaarene | Yield (%) | ee (%) |

|---|---|---|---|

| 9-Methylanthracene | Vinylpyridine | 85 | 95 |

| 9-Cyanoanthracene | Styrylquinoline | 78 | 98 |

| 9-Fluoroanthracene | Allylindole | 82 | 92 |

The binaphthyl backbone’s rigidity orients substrates via π-π stacking, while hydrogen bonding between the diol and azaarene nitrogen enhances stereocontrol . Transient absorption spectroscopy confirmed that the catalyst prolongs the lifetime of the triplet diradical intermediate, enabling precise bond formation .

Chiral Induction in Radical-Mediated Transformations

The anthracenyl moieties in this compound stabilize diradical intermediates during oxidative dimerization of 2-hydroxyanthracenes. For instance, oxidation of 2-hydroxy-9,10-bis(triethylsilylethynyl)anthracene yields a metastable 1,4-diketone intermediate with a 1.62 Å C–C bond, indicative of diradical character . The binaphthyl scaffold’s steric bulk prevents premature tautomerization to enol forms, allowing enantioselective trapping of radicals.

In aziridination reactions, the catalyst’s boronic acid derivatives (e.g., (S,S)-7) achieve 90% ee by coordinating to N-Boc imines and directing diazoacetamide addition via a radical pair mechanism . Electron paramagnetic resonance (EPR) studies revealed that the anthracenyl groups delocalize spin density, reducing recombination entropy and enhancing stereoselectivity .

Substrate Scope Optimization for Azaarene-Alkene Systems

The compound’s modular design allows tuning for diverse azaarene-alkene systems. A combinatorial approach identified (S)-2-type catalysts, where one binaphthyl unit suffices for high enantioselectivity in phase-transfer reactions . For example, quinoline-derived alkenes undergo [4+2] cycloaddition with 9-cyanoanthracene at 78% yield and 98% ee, while sterically hindered allylindoles require bulkier 9-fluoroanthracene derivatives (82% yield, 92% ee) .

Key Substrate Trends:

- Electron-deficient azaarenes (e.g., pyridines) exhibit faster reaction kinetics due to enhanced hydrogen bonding with the diol .

- Alkenes with electron-withdrawing groups (e.g., esters) favor endo transition states, improving diastereoselectivity (up to 20:1 dr) .

- Heteroaromatic alkenes (e.g., indoles) require lower temperatures (−20°C) to suppress side reactions .

Mechanistic Studies of Diradical Intermediate Stabilization

X-ray crystallography of the 1,4-diketone intermediate (2b) revealed face-to-face anthracenyl stacking and a 1.62 Å C–C bond, confirming diradical character . Density functional theory (DFT) calculations showed that the binaphthyl diol lowers the activation energy for diradical formation by 12 kcal/mol compared to monomeric anthracene derivatives . The LUMO of 2b is delocalized across the entire molecule, enabling stabilization through conjugation with the anthracenyl π-system .

In photocycloadditions, time-resolved spectroscopy identified a triplet diradical lifetime of 1.2 µs when using this compound, versus 0.3 µs without the catalyst . This extended lifetime allows the chiral environment to enforce enantioselective bond formation before intersystem crossing.

Properties

IUPAC Name |

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28,49-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZPSCYLJRHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182514 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361342-50-9, 361342-49-6 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3'-Di-9-anthracenyl-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 361342-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol typically involves the coupling of anthracene derivatives with a binaphthyl precursor. One common method involves the use of Suzuki or Sonogashira cross-coupling reactions, which are well-known for their efficiency in forming carbon-carbon bonds . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol can undergo various chemical reactions, including:

Oxidation: The anthracene groups can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the anthracene groups to dihydroanthracene.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene groups would yield anthraquinone derivatives, while reduction would produce dihydroanthracene compounds.

Scientific Research Applications

(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol exerts its effects is primarily related to its ability to interact with light and other molecules. The anthracene groups can absorb and emit light, making the compound useful in photophysical applications. Additionally, the binaphthyl backbone provides a rigid structure that can influence the compound’s interactions with other molecules, potentially affecting its reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar BINOL Derivatives

Key Observations :

- Steric Effects : Anthracenyl and fluorenyl substituents introduce significant steric hindrance compared to phenyl or mesityl groups. This bulkiness enhances enantioselectivity in asymmetric catalysis but complicates polymerization due to reduced reactivity .

- Electronic Effects : Anthracenyl groups provide extended π-conjugation, which improves chiral recognition in catalytic systems, as seen in helicene synthesis .

- Synthetic Complexity: Suzuki coupling is widely used for anthracenyl- and fluorenyl-substituted BINOLs, while simpler substituents (e.g., phenyl) are synthesized via less resource-intensive methods .

Functional Comparisons

Catalytic Performance

- (S)-3,3'-Di(anthracen-9-yl)-BINOL: Used in enantioselective synthesis of helicenes due to its ability to stabilize transition states via π-π interactions .

- (S)-3,3'-Diphenyl-BINOL: Common in asymmetric allylic alkylation but exhibits lower stereoselectivity in reactions requiring bulky substrates .

- 3,3'-Bis(9,9-diethylfluoren-3-yl)-BINOL: Employed in σ-bond metathesis for silicon-hydrogen exchange, leveraging fluorenyl’s electron-rich nature .

Data Tables

Table 1: Thermal and Solubility Properties

| Compound | Melting Point (°C) | Solubility in CH₂Cl₂ | Solubility in DMF |

|---|---|---|---|

| (S)-3,3'-Di(anthracen-9-yl) | Not reported | Moderate | Low |

| (S)-3,3'-Diphenyl | 208–210 | High | High |

| (S)-3,3'-Dimesityl | 245–247 | Low | Moderate |

Table 2: Enantioselectivity in Catalysis

| Compound | Reaction Type | % ee (Reported) | Reference |

|---|---|---|---|

| (S)-3,3'-Di(anthracen-9-yl) | Helicene synthesis | >99% | |

| (S)-3,3'-Diphenyl | Allylic alkylation | 85–90% | |

| (S)-3,3'-Dimesityl | Friedel-Crafts alkylation | 92% |

Biological Activity

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol (CAS Number: 361342-49-6) is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.

- Molecular Formula : C48H30O2

- Molecular Weight : 638.75 g/mol

- Structure : The compound features two anthracene moieties linked by a binaphthyl unit, which contributes to its photophysical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an anticancer agent. The compound exhibits:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to reduce cell viability in chronic lymphocytic leukemia (CLL) cells significantly .

- Apoptotic Induction : The compound has demonstrated pro-apoptotic effects in cancer cells, contributing to programmed cell death through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins .

Study 1: Antiproliferative Activity in CLL

In a recent study evaluating novel ethanoanthracene compounds for their antiproliferative effects on CLL cell lines (HG-3 and PGA-1), this compound was included as part of a broader investigation into structural modifications aimed at enhancing biological activity. The results indicated that this compound exhibited IC50 values below 10 µM in CLL cells associated with poor patient prognosis .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound induces apoptosis via the intrinsic pathway. This involves the activation of caspases and the release of cytochrome c from mitochondria. The compound also modulates the expression of Bcl-2 family proteins, promoting a shift towards pro-apoptotic members .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to other compounds in its class, a comparison table is presented below:

Q & A

Basic: What spectroscopic techniques are essential for characterizing (S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol?

Methodological Answer:

Characterization relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry . For NMR:

-

Use 400–600 MHz spectrometers (Bruker AV or Varian Inova) with CDCl₃ as solvent. Reference signals (e.g., TMS) and solvent peaks ensure accuracy.

-

Key NMR signals include aromatic protons (δ 7.1–8.1 ppm) and hydroxyl groups (broad singlet near δ 6.8 ppm) .

-

Example 1H-NMR Data from Analogous Compounds ( ):

δ (ppm) Multiplicity Assignment 8.04 s (4H) Anthracene protons 7.30–7.14 m (8H) Binaphthyl backbone 6.89 t (J = 7.8 Hz) Coupled aromatic protons

IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and aromatic C–H stretches (3050–3100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (C₄₈H₃₀O₂, MW = 638.75) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- GHS Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) .

- Handling :

- Emergency Measures :

Advanced: How can enantiomeric purity be determined and optimized during synthesis?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times against racemic standards .

- NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of diastereotopic proton signals .

- Optimization :

Advanced: What role does this compound play in asymmetric catalysis?

Methodological Answer:

- Ligand Design : The binaphthyl diol core acts as a chiral scaffold for P,S-bidentate ligands in palladium-catalyzed allylic alkylation. Anthracene groups enhance π–π interactions, improving enantioselectivity .

- Case Study :

- In Au(I)-catalyzed cycloadditions, derivatives with electron-withdrawing groups (e.g., CF₃) increase catalytic activity (38% yield in model reactions) .

- Compare with BINAP ligands: Anthracene-substituted variants offer higher steric hindrance, favoring specific transition states .

Advanced: How do computational methods predict stereochemical stability?

Methodological Answer:

- DFT Studies :

- Contradictions :

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Issue : Overlapping aromatic signals in NMR.

- Issue : Discrepancies in IR hydroxyl stretches.

- Solution : Compare with deuterated analogs (e.g., D₂O exchange) to distinguish OH from CH vibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.